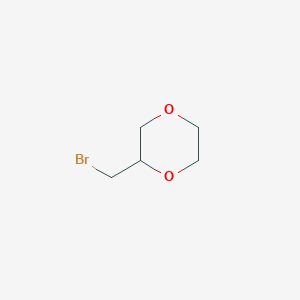

2-(Bromomethyl)-1,4-dioxane

Übersicht

Beschreibung

Vorbereitungsmethoden

Die Synthese von U-140690 umfasst mehrere Schritte:

Kondensation: Die Kondensation von 4 ®-Phenyloxazolidin-2-on mit 2 (E)-Pentenoylchlorid unter Verwendung von Butyllithium in Tetrahydrofuran erzeugt 3- [2 (E)-Pentenoyl]-3 ®-Phenyloxazolidin-2-on.

Addition: Dieser Zwischenstoff wird mit 3- [Bis (trimethylsilyl)amino]phenylmagnesiumbromid und Kupfer(I)bromid in Dimethylsulfoxid/Tetrahydrofuran behandelt, um das Additionsprodukt zu erhalten.

Eliminierung und Benzylierung: Die Silylgruppen werden unter milden sauren Bedingungen eliminiert, und das resultierende Amin wird mit Benzyl bromid behandelt, um das dibenzylierte Amin-Derivat zu erhalten.

Acylierung: Dieses Derivat wird regioselektiv mit 2-Methoxy-2-methyl-1,3-dioxolan und Titantetrachlorid in Dichlormethan unter basischen Bedingungen acyliert, um das Dion zu erhalten.

Cyclisierung: Das Dion wird mit 1-Phenyl-3-hexanon unter Verwendung von Titan(IV)butoxid in Dichlormethan kondensiert, gefolgt von Cyclisierung mit Kalium-tert-butoxid in Tetrahydrofuran, um das Dihydropyron zu erhalten.

Debenzylierung und Sulfonierung: Das Dihydropyron wird durch Hydrierung mit Wasserstoff über Palladium auf Kohlenstoff in Methanol/Ethylacetat debenzyliert, und das freie Amin wird schließlich mit 5- (Trifluormethyl)pyridin-2-sulfonylchlorid in Pyridin/Dichlormethan sulfoniert

Analyse Chemischer Reaktionen

U-140690 unterliegt verschiedenen Arten chemischer Reaktionen:

Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere an der Hydroxylgruppe, eingehen, die zur Bildung von Ketonen oder Aldehyden führt.

Reduktion: Reduktionsreaktionen können an den Carbonylgruppen auftreten und diese in Alkohole umwandeln.

Substitution: Die Sulfonamidgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Sulfonylgruppe durch andere Nukleophile ersetzt wird.

Cyclisierung: Die Verbindung kann Cyclisierungsreaktionen eingehen und abhängig von den Reaktionsbedingungen und verwendeten Reagenzien verschiedene cyclische Strukturen bilden.

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine oder Thiole. Wichtige Produkte, die aus diesen Reaktionen gebildet werden, umfassen Ketone, Alkohole und substituierte Sulfonamide .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Regioselective Functionalization:

2-(Bromomethyl)-1,4-dioxane serves as a versatile intermediate in the synthesis of complex organic compounds. It is particularly useful in regioselective functionalizations of halogenated heterocycles, which are essential in the development of pharmaceuticals and natural products. For instance, it has been employed in the Suzuki-Miyaura cross-coupling reaction to create carbon-carbon bonds, facilitating the production of various aryl derivatives .

Pharmaceutical Development:

The compound's ability to participate in diverse reactions makes it valuable for designing targeted pharmaceutical compounds. Its derivatives have shown potential in synthesizing biologically active molecules, contributing to drug discovery efforts .

Environmental Applications

Remediation of Contaminated Water:

1,4-Dioxane, a related compound, is known for its environmental persistence and toxicity. Research into the biodegradation of 1,4-dioxane has highlighted the role of microbial processes in its removal from contaminated sites. The use of this compound derivatives can enhance the efficiency of bioremediation strategies by serving as substrates for microbial metabolism .

Case Study: Groundwater Treatment

A case study documented the installation of point-of-entry (POE) water treatment systems utilizing granular activated carbon (GAC) to remove 1,4-dioxane from residential water supplies. The systems successfully reduced contaminant levels below detection limits by optimizing GAC mass ratios to compensate for low adsorption rates . This approach illustrates how derivatives like this compound can be integrated into broader remediation frameworks.

Table 1: Synthesis Reactions Involving this compound

| Reaction Type | Conditions | Yield (%) | References |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 90°C, 1,4-Dioxane/H2O (4:1) | 76 | |

| Aryl-Boronic Acid Coupling | Nitrogen atmosphere | Variable |

Table 2: Environmental Remediation Strategies for 1,4-Dioxane

Wirkmechanismus

U-140690 übt seine Wirkungen aus, indem es das HIV-1-Proteaseenzym hemmt, das für die Reifung von Viruspartikeln unerlässlich ist. Die Verbindung bindet an das aktive Zentrum der Protease und verhindert die Spaltung von viralen Polyproteinen in funktionelle Proteine. Diese Hemmung stört die Bildung von reifen, infektiösen Viruspartikeln, wodurch die Virusreplikation und -last bei infizierten Personen reduziert wird. Zu den beteiligten molekularen Zielstrukturen gehören das HIV-1-Proteaseenzym und die viralen Polyproteine .

Vergleich Mit ähnlichen Verbindungen

U-140690 ist unter den HIV-1-Proteaseinhibitoren aufgrund seiner nichtpeptidischen Struktur und hohen Wirksamkeit gegen resistente Stämme einzigartig. Zu ähnlichen Verbindungen gehören:

Ritonavir: Ein weiterer Proteaseinhibitor, jedoch mit einer peptidomimetischen Struktur.

Saquinavir: Ein peptidomimetischer Proteaseinhibitor mit einer anderen Bindungsaffinität und einem anderen Resistenzprofil.

Indinavir: Ein Proteaseinhibitor mit einer peptidomimetischen Struktur, der in Kombinationstherapien zur Behandlung von HIV-1-Infektionen eingesetzt wird.

Im Vergleich zu diesen Verbindungen hat U-140690 verbesserte pharmakokinetische Eigenschaften, einschließlich einer besseren oralen Bioverfügbarkeit und einer längeren Halbwertszeit, was es zu einer wertvollen Option für die antiretrovirale Therapie macht .

Biologische Aktivität

2-(Bromomethyl)-1,4-dioxane is a compound that has garnered attention due to its potential biological activity and applications in various fields such as medicinal chemistry and environmental science. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its dioxane ring structure with a bromomethyl substituent. This unique configuration contributes to its reactivity and interaction with biological systems. The compound's molecular formula is , and it possesses the following structural features:

- Dioxane Ring : A six-membered ring containing two oxygen atoms.

- Bromomethyl Group : A bromine atom attached to a methylene group, which can participate in nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may act as a nucleophile , participating in substitution reactions that can modify biological macromolecules such as proteins and nucleic acids. The specific mechanism of action is still under investigation, but it is believed to involve:

- Alkylation of Nucleophiles : The bromomethyl group can react with nucleophilic sites on proteins or DNA, potentially leading to functional changes in these biomolecules.

- Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting enzymes by modifying their active sites.

Pharmacological Potential

Studies have explored the pharmacological potential of dioxane derivatives, including this compound. Preliminary findings suggest that this compound may exhibit:

- Antimicrobial Activity : Some derivatives have shown efficacy against bacteria and fungi, indicating potential use as antimicrobial agents.

- Anticancer Properties : Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells.

Environmental Impact

Research has highlighted the environmental implications of 1,4-dioxane compounds, including this compound. A case study focused on the remediation of contaminated groundwater revealed that point-of-entry (POE) systems effectively reduced concentrations of dioxanes, including 1,4-dioxane derivatives. Key findings include:

- Treatment Efficacy : Granular activated carbon (GAC) systems successfully lowered dioxane levels below detection limits in several residential properties .

- Long-term Monitoring : Continuous monitoring indicated sustained removal efficiency over time.

Data Table: Biological Activity Overview

| Biological Activity | Observations | References |

|---|---|---|

| Antimicrobial | Efficacy against certain pathogens | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzymatic Inhibition | Potential modification of enzyme activity |

Research Findings

Recent studies have focused on the synthesis and evaluation of various analogs of this compound. These investigations aim to elucidate structure-activity relationships (SAR) and optimize biological efficacy. Notable findings include:

- Structure-Activity Relationships : Variations in substituents on the dioxane ring significantly impact biological activity and toxicity profiles.

- Toxicological Assessments : Toxicity studies indicate that while some derivatives exhibit promising bioactivity, they may also pose risks at higher concentrations .

Eigenschaften

IUPAC Name |

2-(bromomethyl)-1,4-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO2/c6-3-5-4-7-1-2-8-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTHQREFZXMNKRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CO1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1339058-38-6 | |

| Record name | 2-(bromomethyl)-1,4-dioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.